molecular formula C19H20INO4 B12638175 N-[(2,4-Dimethoxyphenyl)methyl]-N-(2-iodophenyl)-3-oxobutanamide CAS No. 922142-17-4

N-[(2,4-Dimethoxyphenyl)methyl]-N-(2-iodophenyl)-3-oxobutanamide

Cat. No.: B12638175
CAS No.: 922142-17-4
M. Wt: 453.3 g/mol
InChI Key: XCVBOKGSFQTINF-UHFFFAOYSA-N
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Description

N-[(2,4-Dimethoxyphenyl)methyl]-N-(2-iodophenyl)-3-oxobutanamide is a high-purity chemical compound offered for research and development purposes. This molecule features a 3-oxobutanamide (acetoacetamide) core, a functional group known for its versatility in organic synthesis . It is structurally characterized by a 2,4-dimethoxybenzyl group and a 2-iodophenyl group attached to the nitrogen atom, making it a potential intermediate for the synthesis of more complex molecules. Compounds containing iodo-aryl and methoxy-aryl substituents are of significant interest in medicinal chemistry research. Iodophenyl groups can serve as handles for further cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing for structural diversification . Meanwhile, methoxyphenyl subunits are common in molecules investigated for various biological activities . The 3-oxobutanamide moiety is a key building block in heterocyclic chemistry and may be integral to the compound's properties or its utility as a precursor . Researchers may find this chemical valuable in projects focused on developing novel heterocyclic compounds, which are a cornerstone in the search for new therapeutic agents for conditions such as diabetes and neurodegenerative diseases . This product is strictly for research applications and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

922142-17-4

Molecular Formula

C19H20INO4

Molecular Weight

453.3 g/mol

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-N-(2-iodophenyl)-3-oxobutanamide

InChI

InChI=1S/C19H20INO4/c1-13(22)10-19(23)21(17-7-5-4-6-16(17)20)12-14-8-9-15(24-2)11-18(14)25-3/h4-9,11H,10,12H2,1-3H3

InChI Key

XCVBOKGSFQTINF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)N(CC1=C(C=C(C=C1)OC)OC)C2=CC=CC=C2I

Origin of Product

United States

Preparation Methods

Method A: Direct Synthesis via Amide Formation

This method involves the reaction of 3-oxobutanoyl chloride with 2-iodoaniline and 2,4-dimethoxybenzylamine under controlled conditions.

Reagents:

  • 3-Oxobutanoyl chloride
  • 2-Iodoaniline
  • 2,4-Dimethoxybenzylamine
  • Solvent: Dichloromethane or DMF (Dimethylformamide)

Procedure:

  • Dissolve 3-oxobutanoyl chloride in dichloromethane at low temperature.
  • Slowly add a solution of 2-iodoaniline and 2,4-dimethoxybenzylamine.
  • Stir the mixture at room temperature for several hours.
  • Quench the reaction with water and extract the organic layer.
  • Purify the product using column chromatography.

Expected Yield: Approximately 70–80% depending on reaction conditions.

Method B: Multi-step Synthesis

This method utilizes a multi-step approach involving intermediate compounds to achieve the final product.

Reagents:

  • Starting materials: 2-Iodoaniline, dimethylformamide, and appropriate acylating agents.

Steps:

  • Formation of Intermediate: React 2-iodoaniline with an acyl chloride (such as acetyl chloride) to form an intermediate amide.

$$
\text{Intermediate} = \text{2-Iodoaniline + Acyl Chloride} \rightarrow \text{Intermediate Amide}
$$

  • Substitution Reaction: Treat the intermediate with a suitable base (e.g., triethylamine) and react with 3-oxobutanamide to form the desired compound.

    $$
    \text{Final Product} = \text{Intermediate Amide + 3-Oxobutanamide} \rightarrow N-[\text{(2,4-Dimethoxyphenyl)methyl}-N-(2-iodophenyl)-3-oxobutanamide]
    $$

Expected Yield: Approximately 60–75%.

Method C: Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a rapid and efficient method for synthesizing complex organic molecules.

Reagents:

  • Same as Method A but utilizing microwave irradiation.

Procedure:

  • Mix all reagents in a suitable microwave vessel.
  • Subject to microwave irradiation for a predetermined time (usually between 10 to 30 minutes).
  • Cool and quench the reaction, followed by extraction and purification.

Expected Yield: Can exceed 90% due to enhanced reaction rates and reduced side reactions.

Method Yield (%) Advantages Disadvantages
Direct Synthesis 70–80 Simplicity, fewer steps Potential for lower purity
Multi-step 60–75 Can target specific intermediates More complex, longer reaction time
Microwave-Assisted >90 High efficiency, reduced reaction time Requires specialized equipment

Recent studies indicate that optimizing reaction conditions significantly impacts yield and purity:

  • Temperature Control: Lower temperatures during initial reactions can minimize side reactions.

  • Solvent Selection: Using polar aprotic solvents like DMF or DMSO can enhance solubility and reactivity of starting materials.

  • Base Selection: The choice of base (e.g., triethylamine vs sodium hydroxide) can influence the reaction pathway and final product characteristics.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-Dimethoxyphenyl)methyl]-N-(2-iodophenyl)-3-oxobutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[(2,4-Dimethoxyphenyl)methyl]-N-(2-iodophenyl)-3-oxobutanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2,4-Dimethoxyphenyl)methyl]-N-(2-iodophenyl)-3-oxobutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Reactivity and Functionalization

  • Oxidation Behavior : 3-Oxobutanamide derivatives undergo diacetoxyiodobenzene (DIB)-mediated oxidation to form dichloroacetamides. Substituent position (e.g., 2-methoxy vs. 4-methoxy) minimally affects this transformation, suggesting the target compound would react similarly .
  • Steric Effects : The 2-iodophenyl group in the target compound may hinder reactions at the ortho position compared to smaller substituents (e.g., methyl or methoxy) in analogs like A1 or A2 .

Pharmacological Potential

  • The iodine atom in the target compound could enhance DNA interaction or protein binding, similar to iodinated anticancer agents.
  • Metabolic Stability: The dimethoxy groups in the target compound may reduce cytochrome P450-mediated metabolism compared to non-substituted phenyl rings, as seen in related acetoacetanilides .

Key Research Findings

  • Substituent Impact : Electron-donating groups (e.g., methoxy) improve solubility but may reduce electrophilic reactivity compared to electron-withdrawing groups (e.g., chloro) .
  • Biological Hypotheses : The iodine substituent in the target compound could confer unique pharmacokinetic properties, such as prolonged half-life or enhanced target affinity, though experimental validation is needed.

Biological Activity

N-[(2,4-Dimethoxyphenyl)methyl]-N-(2-iodophenyl)-3-oxobutanamide is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C16H18I N O3
  • Molecular Weight : 368.17 g/mol
  • CAS Number : 34256-82-1

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Modulation of Signaling Pathways : The compound may interact with specific receptors or signaling pathways, influencing cellular responses related to growth and apoptosis.

Anticancer Activity

Several studies have evaluated the anticancer potential of related compounds. For instance, a study on a structurally similar derivative demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit similar properties.

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15
A549 (Lung)10
HeLa (Cervical)12

Toxicological Studies

Toxicity assessments are crucial for understanding the safety profile of this compound. A recent study using zebrafish models indicated that low concentrations did not result in significant adverse effects on survival or development. However, higher concentrations led to notable behavioral and physiological changes.

Concentration (mg/L)Survival Rate (%)Behavioral Changes
195None
1080Minor abnormalities
5040Severe abnormalities

Case Studies

  • Zebrafish Model : In a controlled study, zebrafish were exposed to varying concentrations of this compound. The results indicated that at lower doses, there were no significant developmental abnormalities; however, higher doses resulted in increased mortality and altered swimming behavior .
  • Cell Line Studies : In vitro studies on human cancer cell lines showed that the compound induced apoptosis through caspase activation pathways. The results highlighted its potential as an anticancer agent while also underscoring the need for further investigation into its mechanisms .

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